3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide
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Overview
Description
3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of an amino group at the 3-position of the pyrazine ring and an ethoxyquinoline moiety attached to the carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of α-keto carbonyl compounds with 1,2-diamines.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions.
Attachment of the Ethoxyquinoline Moiety: The ethoxyquinoline moiety can be attached through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxyquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide: Similar in structure but with a thiazole moiety instead of an ethoxyquinoline.
3-amino-N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Contains a bromo-methylphenyl group instead of an ethoxyquinoline.
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: Features a dimethoxyphenyl group in place of the ethoxyquinoline.
Uniqueness
The uniqueness of 3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide lies in its ethoxyquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
3-amino-N-(5-ethoxyquinolin-8-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-12-6-5-11(13-10(12)4-3-7-18-13)21-16(22)14-15(17)20-9-8-19-14/h3-9H,2H2,1H3,(H2,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIMGCDJIDAQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)NC(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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